molecular formula C25H26N4O4S B6551681 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1040651-38-4

2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B6551681
CAS No.: 1040651-38-4
M. Wt: 478.6 g/mol
InChI Key: USLDZGMLHGXMQO-UHFFFAOYSA-N
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Description

2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H26N4O4S and its molecular weight is 478.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.16747650 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-5-16-6-8-17(9-7-16)19-14-20-25(26-10-11-29(20)28-19)34-15-23(30)27-18-12-21(31-2)24(33-4)22(13-18)32-3/h6-14H,5,15H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLDZGMLHGXMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound features a unique molecular architecture characterized by:

  • Pyrazolo[1,5-a]pyrazine core : Known for diverse biological activities.
  • Sulfanyl group : Enhances nucleophilic reactivity.
  • Acetamide moiety : May undergo hydrolysis or acylation reactions.

The molecular formula is C23H22N4O2SC_{23}H_{22}N_{4}O_{2}S with a molecular weight of approximately 430.6 g/mol. The presence of multiple functional groups suggests significant potential for biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the pyrazolo[1,5-a]pyrazine core.
  • Introduction of the sulfanyl group.
  • Attachment of the acetamide and trimethoxyphenyl groups.

Detailed synthetic pathways can be referenced in related literature focusing on similar compounds.

Anti-inflammatory Effects

Studies have indicated that derivatives related to this compound exhibit anti-inflammatory properties. For instance, research on similar pyrazolo derivatives showed inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01

These results suggest that modifications to the compound's structure could enhance its anti-inflammatory activity .

Anticancer Potential

The unique structural features of this compound may allow it to interact with specific biological targets associated with cancer cell proliferation and survival pathways. Preliminary studies on analogs have shown promising anticancer activity, warranting further investigation into their mechanisms of action.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Electron-donating groups : Enhance reactivity and efficacy.
  • Substituent position : Affects binding affinity to target proteins.

Comparative studies with structurally similar compounds have revealed that slight modifications can lead to significant changes in biological activity .

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